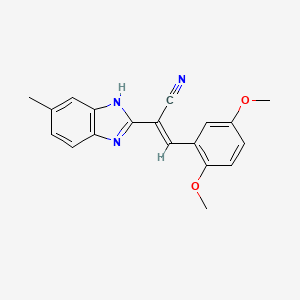
1'-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CRF1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the stress response system.
科学的研究の応用
1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. Additionally, it has been investigated for its potential use in the treatment of addiction, obesity, and other stress-related disorders.
作用機序
1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the 1'-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide receptor, which is involved in the stress response system. By blocking the this compound receptor, it reduces the release of stress hormones such as cortisol and adrenaline, which can have beneficial effects on various physiological and psychological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide are complex and depend on the specific disease or condition being studied. However, some general effects have been observed in preclinical studies. These include the reduction of anxiety and depression-like behaviors, the attenuation of stress-induced analgesia, and the modulation of food intake and body weight.
実験室実験の利点と制限
One of the main advantages of using 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its selectivity for the 1'-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide receptor. This allows for the specific targeting of the stress response system, which can be difficult to achieve with other compounds. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental designs.
将来の方向性
There are several future directions for the research of 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly in opioid and alcohol dependence. Additionally, further studies are needed to investigate its effects on other physiological and psychological processes, such as cognitive function and sleep. Finally, the development of more water-soluble analogs of this compound could improve its usability in experimental designs.
合成法
The synthesis of 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-benzyl-4-piperidone with cyclopropyl isocyanate, followed by the reaction of the resulting intermediate with 2-(pyrazin-2-yl)ethanamine. The final product is obtained after purification and characterization by various spectroscopic techniques.
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-pyrazin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-20(24-8-5-18-14-22-9-10-23-18)17-2-1-11-26(15-17)19-6-12-25(13-7-19)21(28)16-3-4-16/h9-10,14,16-17,19H,1-8,11-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHBSAWWXHKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)

![2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)
![(2-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5367653.png)

![6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5367675.png)